molecular formula C11H10Cl2N4OS B5902748 N-(2,3-dichlorobenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea

N-(2,3-dichlorobenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea

Cat. No. B5902748
M. Wt: 317.2 g/mol
InChI Key: JJMQXGJPPWKUAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorobenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea (DMTU) is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. DMTU is a thiourea derivative that has been shown to possess various biochemical and physiological effects, making it a promising candidate for further scientific investigation.

Scientific Research Applications

N-(2,3-dichlorobenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has been studied for its potential applications in various scientific research fields, including but not limited to:
1. Antioxidant Properties: N-(2,3-dichlorobenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has been shown to possess antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
2. Neuroprotection: N-(2,3-dichlorobenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has been shown to protect against neuronal damage caused by oxidative stress, making it a potential candidate for the treatment of neurodegenerative diseases.
3. Anti-inflammatory Properties: N-(2,3-dichlorobenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
4. Anti-cancer Properties: N-(2,3-dichlorobenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has been shown to possess anti-cancer properties, making it a potential candidate for the treatment of various types of cancer.

Mechanism of Action

Further investigation is needed to fully understand the mechanism of action of N-(2,3-dichlorobenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea, including its effects on various signaling pathways.
2. Clinical Trials: Clinical trials are needed to determine the safety and efficacy of N-(2,3-dichlorobenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea for various diseases.
3. Development of Novel Derivatives: The development of novel derivatives of N-(2,3-dichlorobenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea may lead to compounds with improved efficacy and specificity.
4. Investigation of Combination Therapies: Investigation of combination therapies involving N-(2,3-dichlorobenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea and other compounds may lead to improved treatment options for various diseases.
Conclusion:
N-(2,3-dichlorobenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea is a promising compound that has been extensively studied for its potential applications in various scientific research fields. While further investigation is needed to fully understand its mechanism of action and potential therapeutic applications, N-(2,3-dichlorobenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea represents a promising candidate for future research.

Advantages and Limitations for Lab Experiments

N-(2,3-dichlorobenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Potency: N-(2,3-dichlorobenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea is a potent compound that can be used at low concentrations, making it a cost-effective option for lab experiments.
2. Versatility: N-(2,3-dichlorobenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea can be used in a variety of experimental settings, including in vitro and in vivo studies.
3. Stability: N-(2,3-dichlorobenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea is a stable compound that can be stored for long periods of time without degradation.
Some of the limitations of N-(2,3-dichlorobenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea for lab experiments include:
1. Specificity: N-(2,3-dichlorobenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea may have non-specific effects in some experimental settings, making it difficult to interpret results.
2. Toxicity: N-(2,3-dichlorobenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea may be toxic at high concentrations, making it important to carefully titrate the compound for each experimental setting.
3. Solubility: N-(2,3-dichlorobenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea may have limited solubility in some experimental settings, making it important to carefully select appropriate solvents.

Future Directions

There are several future directions for the study of N-(2,3-dichlorobenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea, including but not limited to:
1. Further Investigation of

Synthesis Methods

N-(2,3-dichlorobenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea can be synthesized using a variety of methods, including the reaction of 2,3-dichlorobenzyl isocyanate with 3-methyl-1,2,4-thiadiazol-5-amine in the presence of a base such as triethylamine. The resulting product is then treated with thiourea to yield N-(2,3-dichlorobenzyl)-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea. Other synthesis methods have also been reported in the literature.

properties

IUPAC Name

1-[(2,3-dichlorophenyl)methyl]-3-(3-methyl-1,2,4-thiadiazol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N4OS/c1-6-15-11(19-17-6)16-10(18)14-5-7-3-2-4-8(12)9(7)13/h2-4H,5H2,1H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMQXGJPPWKUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)NC(=O)NCC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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